

5,8-Dibromoquinoxaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5,8-Dibromoquinoxaline*

Cat. No.: *B189913*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5,8-Dibromoquinoxaline**, a key chemical intermediate in pharmaceutical and materials science research. This document outlines its chemical properties, synthesis, and significant applications, with a focus on its emerging role in the development of novel anticancer therapeutics through the inhibition of critical signaling pathways.

Core Compound Data

5,8-Dibromoquinoxaline is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its chemical and physical properties are summarized below.

Property	Value	Reference(s)
CAS Number	148231-12-3	[1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₄ Br ₂ N ₂	[1] [2] [3] [4]
Molecular Weight	287.94 g/mol	[1] [4] [6]
Alternate Names	Quinoxaline, 5,8-dibromo-	[3]
Melting Point	198-203°C (decomposes)	[1]

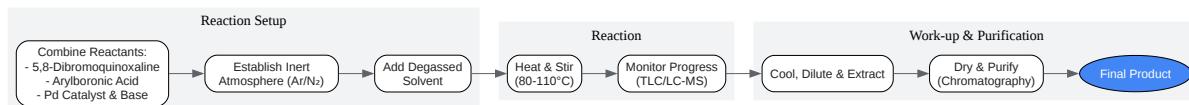
Synthesis and Experimental Protocols

While a specific, detailed protocol for the direct synthesis of **5,8-Dibromoquinoxaline** is not readily available in public literature, a common method involves the condensation of 2,5-dibromopyrazine with o-phenylenediamine derivatives followed by a cyclization reaction.[\[1\]](#)

A primary application of **5,8-Dibromoquinoxaline** is its use as a scaffold in cross-coupling reactions to synthesize more complex molecules. The Suzuki-Miyaura coupling is a particularly powerful method for forming new carbon-carbon bonds. Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction utilizing a dibromo-heterocyclic compound like **5,8-Dibromoquinoxaline**.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an arylboronic acid with **5,8-Dibromoquinoxaline**.


Materials:

- **5,8-Dibromoquinoxaline** (1.0 equivalent)
- Arylboronic acid (2.2 - 3.0 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5-10 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 equivalents per bromine)
- Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1)
- Inert gas (Argon or Nitrogen)

Procedure:

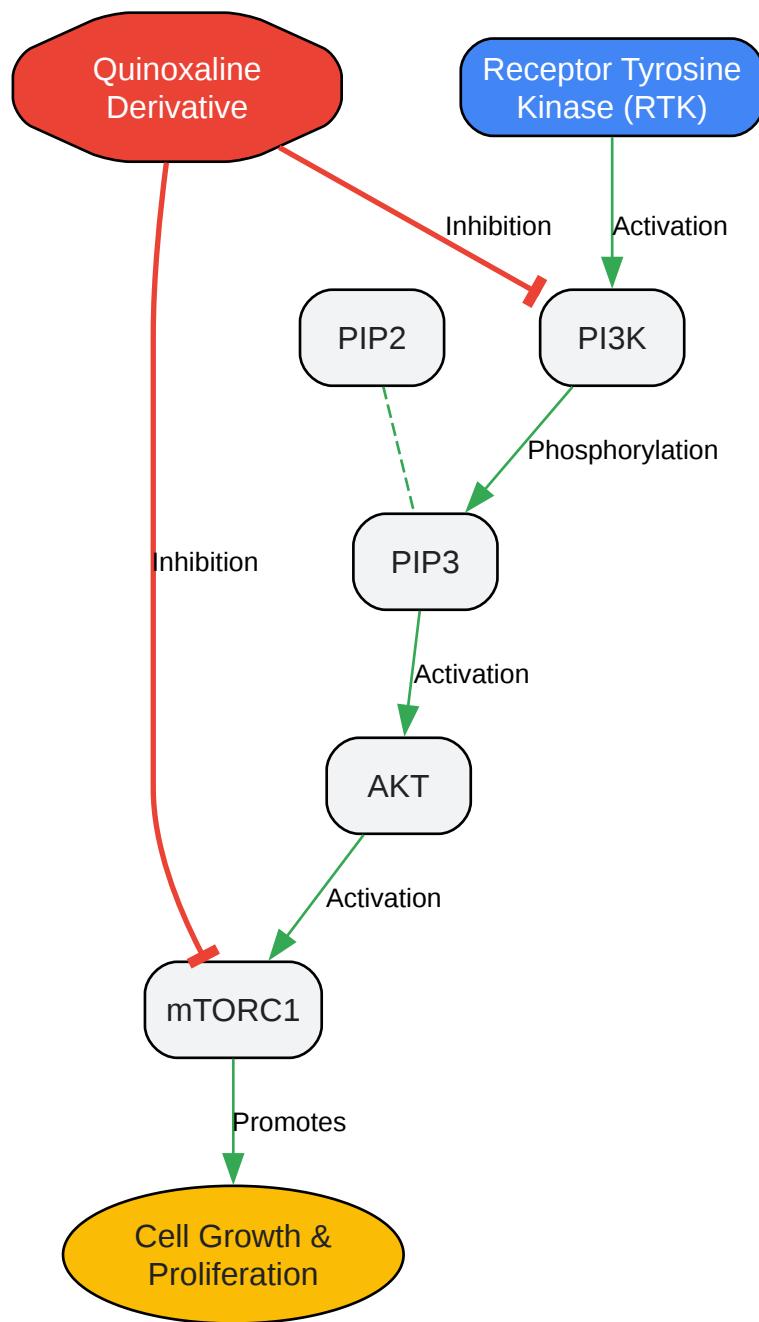
- Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine **5,8-Dibromoquinoxaline**, the arylboronic acid, the palladium catalyst, and the base.
- Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

- Solvent Addition: Add the degassed solvent system via syringe.
- Reaction: Heat the mixture to 80-110°C with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from 2 to 24 hours.
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Materials Science


5,8-Dibromoquinoxaline is a valuable precursor in the synthesis of a variety of organic compounds with applications in medicinal chemistry and materials science.

- Anticancer Drug Synthesis: Quinoxaline derivatives have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. **5,8-Dibromoquinoxaline** serves as a foundational scaffold for creating novel, more complex molecules targeting this pathway.

- Organic Optoelectronics: This compound is also utilized in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.[7]

Role in PI3K/mTOR Signaling Pathway Inhibition

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. The dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinoxaline-based compounds have emerged as promising dual inhibitors of PI3K and mTOR.

[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/mTOR signaling pathway by quinoxaline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 5,8-Dibromoquinoxaline | CymitQuimica [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 5,8-二溴喹喔啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 6. 5,8-Dibromoquinoxaline | C8H4Br2N2 | CID 11514763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [5,8-Dibromoquinoxaline: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189913#5-8-dibromoquinoxaline-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com